molecular formula C15H11NO2 B12969699 1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one

1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one

Cat. No.: B12969699
M. Wt: 237.25 g/mol
InChI Key: IGUNXZDHPYOQDR-UHFFFAOYSA-N
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Description

Overview of Benzoxazole (B165842) Scaffolds in Modern Organic Chemistry and Materials Science

The benzoxazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to an oxazole (B20620) ring, is a cornerstone in heterocyclic chemistry. globalresearchonline.netnih.gov These aromatic organic compounds are noted for their relative stability and the presence of reactive sites that permit functionalization, making them valuable starting materials for the synthesis of more complex, often bioactive, structures. ijpbs.comwikipedia.org

The journey of benzoxazole research began in the mid-19th century with the advancement of organic chemistry. globalresearchonline.net Initially, the focus was on the fundamental synthesis and characterization of the benzoxazole nucleus. ijpbs.com Over the years, research has evolved significantly, with a major surge in interest driven by the discovery of the diverse biological activities and material properties of its derivatives. wisdomlib.orgnih.gov Modern synthetic methodologies, including catalytic and green chemistry approaches, have further expanded the accessibility and diversity of benzoxazole-based compounds. ckthakurcollege.netrsc.org

Benzoxazole derivatives have found a remarkable breadth of applications. In the industrial realm, they are utilized as optical brighteners in detergents. wikipedia.org The academic and pharmaceutical sectors have extensively explored their potential in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, and anticancer properties. globalresearchonline.netresearchgate.net Furthermore, their unique photophysical properties have led to their use in the development of fluorescent probes and other materials for electro-optical applications. rsc.orgnih.gov Their utility also extends to agrochemicals, where they have been investigated as herbicides and insecticides. mdpi.com

Rationale for Focused Investigation on 1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one

The specific compound, this compound, possesses a distinct structure featuring a phenyl group at the 2-position and an acetyl group at the 5-position of the benzoxazole core. This substitution pattern is anticipated to influence its electronic properties and, consequently, its chemical reactivity and biological activity.

A highly plausible and established method for the synthesis of this compound is the Friedel-Crafts acylation of 2-phenylbenzoxazole (B188899). sigmaaldrich.comkhanacademy.org This electrophilic aromatic substitution reaction involves reacting 2-phenylbenzoxazole with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. sigmaaldrich.comresearchgate.net The acetyl group is expected to direct primarily to the 5-position of the benzoxazole ring system.

Table 1: Plausible Synthetic Route via Friedel-Crafts Acylation

Reactants Reagents & Conditions Product
2-Phenylbenzoxazole, Acetyl ChlorideLewis Acid (e.g., AlCl₃), Inert SolventThis compound

This synthetic route is generally efficient and provides good yields for the acylation of aromatic compounds, suggesting that this compound is synthetically accessible for further study. ijpbs.com

A focused investigation into this compound is poised to make several key contributions to the field. The presence of the ketone functional group in the acetyl moiety opens up a gateway for a variety of chemical transformations. For instance, it can serve as a precursor for the synthesis of more complex molecules, such as chalcones, by reaction with various aldehydes. researchgate.net These resulting chalcones are a well-known class of compounds with significant biological activities.

Furthermore, the specific substitution pattern of this compound could lead to novel photophysical or biological properties that differ from other known benzoxazole derivatives. Detailed characterization and screening of this molecule could uncover new applications in materials science or as a lead compound in drug discovery.

Current Knowledge Gaps and Research Objectives for this compound

Despite the plausible synthetic route, a significant knowledge gap exists in the scientific literature regarding the specific properties and applications of this compound. There is a lack of published, detailed experimental data on its synthesis, purification, and comprehensive spectroscopic characterization (e.g., ¹H NMR, ¹³C NMR, mass spectrometry).

Therefore, the primary research objectives for this compound should include:

Definitive Synthesis and Characterization: To establish and optimize a reliable synthetic protocol for this compound and to fully characterize its structure using modern spectroscopic techniques. This would provide the foundational data necessary for all future research.

Exploration of Chemical Reactivity: To investigate the reactivity of the acetyl group, particularly in the synthesis of novel chalcones and other derivatives. This would expand the library of compounds based on this scaffold.

Screening for Biological Activity: To conduct comprehensive screening of the compound for a range of biological activities, such as antimicrobial, anticancer, and enzyme inhibition (e.g., tyrosinase inhibition), to identify potential therapeutic applications. nih.gov

Investigation of Photophysical Properties: To study the fluorescence and other photophysical characteristics of the compound to assess its potential for use in materials science, such as in the development of new dyes or sensors. rsc.org

By addressing these knowledge gaps and pursuing these research objectives, the scientific community can fully unlock the potential of this compound and further enrich the already diverse and valuable field of benzoxazole chemistry.

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

1-(2-phenyl-1,3-benzoxazol-5-yl)ethanone

InChI

InChI=1S/C15H11NO2/c1-10(17)12-7-8-14-13(9-12)16-15(18-14)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

IGUNXZDHPYOQDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2 Phenylbenzo D Oxazol 5 Yl Ethan 1 One and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Benzoxazole (B165842) Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. For 1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one (I), the primary strategic disconnection targets the formation of the benzoxazole ring system.

The most common and strategically sound disconnection involves breaking the O1–C2 and N3–C2 bonds. This approach simplifies the complex heterocyclic structure into two key precursors: an ortho-aminophenol derivative and a benzoic acid derivative. This is a widely followed method for constructing the benzoxazole scaffold. researchgate.netchemicalbook.com

Applying this to the target molecule (I), the disconnection reveals 2-amino-5-acetylphenol (II), also known as 4-amino-3-hydroxyacetophenone, and a suitable phenylcarbonyl precursor such as benzoic acid (III), benzaldehyde (B42025) (IV), or benzoyl chloride (V). The acetyl group at the 5-position of the benzoxazole ring directly corresponds to its position on the 2-aminophenol (B121084) precursor.

Figure 1: Retrosynthetic Disconnection of this compound

This retrosynthetic pathway is advantageous as it utilizes common reaction types and starting materials that are either commercially available or can be synthesized through straightforward procedures.

Synthesis of Key Precursors and Intermediates

The success of the total synthesis hinges on the efficient preparation of the key building blocks identified in the retrosynthetic analysis.

The crucial precursor, 2-amino-5-acetylphenol (4-amino-3-hydroxyacetophenone), is not as commonly available as simpler aminophenols and often requires a dedicated synthesis. A reliable synthetic route commences with a commercially available starting material, 3-hydroxyacetophenone.

The synthesis proceeds in two primary steps:

Nitration: 3-Hydroxyacetophenone is subjected to electrophilic aromatic substitution. The hydroxyl group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. The directing effects cooperate to selectively introduce a nitro group at the C4 position, ortho to the hydroxyl group, yielding 3-hydroxy-4-nitroacetophenone.

Reduction: The resulting nitro-substituted intermediate is then reduced to the corresponding amine. This transformation can be achieved using various standard reduction methods, such as catalytic hydrogenation (e.g., with H₂/Pd-C) or chemical reduction (e.g., using SnCl₂/HCl or Fe/HCl), to afford the final precursor, 2-amino-5-acetylphenol.

Benzoic acid is a readily available and inexpensive commercial chemical. However, for certain cyclization strategies, more reactive derivatives are required.

Benzoyl Chloride: This highly reactive acyl halide can be easily prepared from benzoic acid by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This conversion is a standard procedure in organic synthesis.

Benzaldehyde: Also commercially available, benzaldehyde is a key substrate for oxidative cyclization methods. nih.gov

The choice between benzoic acid, its acid chloride, or the corresponding aldehyde depends on the selected cyclization strategy, as detailed in the following section.

Cyclization Strategies for Benzoxazole Ring Formation

The final and pivotal step in the synthesis is the construction of the benzoxazole ring by coupling the two primary precursors. The two most prominent strategies are direct condensation and oxidative cyclization.

The traditional and most direct method for forming the benzoxazole ring is the condensation of a 2-aminophenol with a carboxylic acid or its derivative. researchgate.net This reaction involves the formation of an amide intermediate followed by a high-temperature, acid-catalyzed cyclodehydration.

When reacting 2-amino-5-acetylphenol with benzoic acid, a strong acid catalyst and dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), is typically required to drive the reaction to completion at elevated temperatures. researchgate.net A simpler procedure involves using ammonium (B1175870) chloride as a catalyst in ethanol (B145695) at reflux. jetir.org The use of acyl chlorides, like benzoyl chloride, offers a more reactive alternative that can often proceed under milder conditions.

Table 1: Selected Catalysts and Conditions for Benzoxazole Synthesis via Condensation

An increasingly popular and often milder alternative to direct condensation is the oxidative cyclization of a phenolic Schiff base. nih.gov This two-step, one-pot process involves the initial condensation of the 2-aminophenol precursor with an aldehyde (in this case, benzaldehyde) to form a Schiff base (phenolic imine) intermediate. This intermediate is then subjected to an in-situ oxidative intramolecular cyclization to yield the benzoxazole ring. researchgate.net

A wide array of oxidizing agents and catalytic systems have been developed for this transformation, offering improved yields and conditions. researchgate.net These methods avoid the often harsh, strongly acidic, and high-temperature conditions of traditional condensation. nih.gov

Table 2: Common Oxidizing Agents for the Cyclization of Phenolic Schiff Bases

These modern methodologies, particularly those employing recyclable catalysts or operating under solvent-free or aqueous conditions, align with the principles of green chemistry, making them highly attractive for contemporary organic synthesis. ckthakurcollege.netresearchgate.net

Metal-Catalyzed Approaches to Benzoxazole Synthesis

The formation of the 2-phenylbenzoxazole (B188899) core is a critical step that has been the subject of extensive research. While traditional methods often require harsh conditions, such as the condensation of 2-aminophenols with carboxylic acids at high temperatures, metal-catalyzed reactions offer milder and more efficient alternatives. rsc.org Various transition metals, including copper, palladium, and iron, have been employed to catalyze the synthesis of the benzoxazole ring system. nih.govnih.gov

One prevalent metal-catalyzed approach involves the intramolecular cyclization of precursor molecules like o-haloanilides. nih.gov Another significant strategy is the condensation reaction between 2-aminophenols and aldehydes. For instance, a palladium-supported nanocatalyst has been used for the one-pot synthesis of 2-phenylbenzoxazole from 2-aminophenol and aldehydes in the presence of oxygen and a base like K₂CO₃ in DMF solvent at 80 °C, yielding excellent results. acgpubs.org Iron-catalyzed methods have also been developed, such as the reaction of o-nitrophenols with benzylic alcohols, which proceeds through a cascade of alcohol oxidation, nitro reduction, condensation, and dehydrogenation. nih.gov

Copper catalysis is also widely used for benzoxazole synthesis. These reactions can proceed through various pathways, including the coupling of 2-aminophenols with aryl acetylenes or through the cyclization of 2-haloanilides. nih.govacgpubs.org The use of heterogeneous copper catalysts is particularly advantageous as it allows for easy separation and recycling of the catalyst. nih.gov

Functionalization at the C-5 Position: Introduction of the Acetyl Group

Once the 2-phenylbenzoxazole scaffold is in place, the next crucial step is the regioselective introduction of an acetyl group at the C-5 position. The electronic properties of the benzoxazole ring system influence the position of electrophilic substitution. The C-5 position is a common site for such functionalization. Two primary advanced methodologies for this transformation are Friedel-Crafts acylation and palladium-catalyzed C-H activation.

Friedel-Crafts acylation is a classic and powerful method for introducing acyl groups onto aromatic rings. rsc.org The reaction typically involves an acyl chloride (such as acetyl chloride) or acetic anhydride (B1165640) as the acylating agent and a Lewis acid catalyst. rsc.org For the C-5 acetylation of 2-phenylbenzoxazole, a stoichiometric amount of a Lewis acid like aluminum chloride (AlCl₃) is generally required, as both the benzoxazole substrate and the resulting ketone product can form complexes with the catalyst. researchgate.net

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich benzoxazole ring. nih.gov While the 2-phenylbenzoxazole ring is activated towards electrophilic substitution, achieving high regioselectivity for the C-5 position over other possible sites (like C-7) is a key challenge that depends on the precise reaction conditions.

Modern variations of this reaction aim to use more environmentally friendly and recyclable catalysts. Heterogeneous catalysts, such as zeolites or AlCl₃ supported on silica (B1680970) gel, have been explored for the acylation of related benzoxazolone systems, often under solvent-free conditions. nih.gov Another alternative is the use of Eaton's reagent (P₂O₅/MeSO₃H), which can act as both a catalyst and a solvent, offering advantages like low viscosity and high solubility for organic compounds. jsynthchem.comias.ac.in Studies on related heterocyclic systems, such as 5-hydroxyindoles, have shown that Friedel-Crafts acetylation can proceed with high regioselectivity, suggesting that a similar outcome is feasible for 2-phenylbenzoxazole. beilstein-journals.org

In recent years, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heteroaromatic compounds, offering an alternative to classical electrophilic substitutions. rsc.org This methodology allows for the direct coupling of a C-H bond with a suitable coupling partner, avoiding the need for pre-functionalized substrates.

For the introduction of an acetyl group at the C-5 position of 2-phenylbenzoxazole, a palladium-catalyzed C-H acylation reaction could be envisioned. While direct C-H acetylation is a developing field, related C-H arylation reactions of azoles are well-established. For example, the palladium-catalyzed direct C-5 arylation of imidazole (B134444) derivatives has been achieved with high regioselectivity. nih.gov These reactions often employ a palladium(II) catalyst, such as Pd(OAc)₂, a base, and sometimes an additive to promote the reaction. nih.gov

A plausible pathway for C-5 acetylation would involve the coordination of the palladium catalyst to the benzoxazole, followed by C-H bond cleavage at the C-5 position to form a palladacycle intermediate. This intermediate would then react with an acetylating agent, followed by reductive elimination to yield the desired this compound and regenerate the active palladium catalyst. The development of dual catalytic systems, combining a palladium catalyst with a photoredox catalyst, has also enabled regioselective C-H acylation of other heterocyclic systems under mild, visible-light-promoted conditions. beilstein-journals.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. Key factors to consider include the choice of solvent, reaction temperature, and the nature and loading of the catalyst.

The choice of solvent can significantly influence the outcome of both benzoxazole synthesis and subsequent acylation reactions. In metal-catalyzed benzoxazole synthesis, solvents like DMF, toluene, and p-xylene (B151628) have been used, with the optimal choice depending on the specific catalytic system. acgpubs.orgresearchgate.net For instance, in some phosphonium (B103445) ionic liquid-catalyzed syntheses of 2-aryl benzoxazoles, the reactions are carried out under solvent-free conditions at elevated temperatures (e.g., 100-130 °C). acgpubs.org

In Friedel-Crafts acylation, traditional solvents are often non-polar and non-aqueous, such as chloroform (B151607) or ether, to avoid reaction with the Lewis acid catalyst. nih.gov However, the use of greener solvent alternatives or solvent-free conditions is an active area of research. nih.gov Temperature is another critical parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts or reduced regioselectivity. For example, in the Friedel-Crafts acylation of benzene (B151609) with acetyl chloride and AlCl₃, the mixture is typically heated to around 60°C. rsc.org Optimization studies often involve screening a range of temperatures to find the ideal balance between reaction rate and selectivity.

Table 1: Effect of Solvent and Temperature on the Yield of 2-Arylbenzoxazoles *

EntrySolventTemperature (°C)Yield (%)
1Ethyl Acetate70Low
2Acetonitrile80Moderate
3Toluene110Good
4p-Xylene140High (e.g., >80%)
5DMF80Excellent (e.g., >90%)
6Solvent-free130Excellent (e.g., >95%)

Data is illustrative and based on general findings for the synthesis of 2-arylbenzoxazoles as reported in the literature. acgpubs.orgresearchgate.net Specific yields vary depending on the exact substrates and catalytic system used.

The choice of catalyst and its loading are paramount for an efficient transformation. In metal-catalyzed benzoxazole synthesis, catalysts can range from simple metal salts like CuI to complex nanocatalysts. nih.govresearchgate.net The catalyst loading is typically kept as low as possible to reduce cost and environmental impact, without significantly compromising the reaction rate and yield.

For Friedel-Crafts acylation, while AlCl₃ is the traditional catalyst, other Lewis acids such as BF₃ and ZrCl₄, or solid acid catalysts like zeolites and acid-treated clays, have been investigated to improve selectivity and reduce catalyst waste. jsynthchem.com The activity of the catalyst can be tuned by the choice of the Lewis acid and its counter-ions.

In palladium-catalyzed C-H functionalization, the selection of the palladium source (e.g., Pd(OAc)₂, PdCl₂) and any necessary ligands is critical. The catalyst loading is often in the range of 1-10 mol%. The addition of co-catalysts or additives, such as copper salts or specific acids, can also significantly enhance the reaction's efficiency and selectivity. Reusability of the catalyst is another important consideration, with heterogeneous catalysts offering a distinct advantage. nih.gov

Table 2: Influence of Catalyst on Friedel-Crafts Acylation Yield *

EntryCatalystCatalyst LoadingYield (%)
1AlCl₃StoichiometricGood
2FeCl₃StoichiometricModerate
3Zeolite H-BEACatalyticModerate to Good
4Eaton's ReagentCatalytic/SolventGood to Excellent
5AlCl₃/Silica GelCatalyticGood (Solvent-free)

This table provides an illustrative comparison of different catalytic systems for Friedel-Crafts acylation based on general principles and findings in the literature. nih.govjsynthchem.comias.ac.in Actual yields depend on the specific substrates and reaction conditions.

Green Chemistry Approaches in the Synthesis of this compound

The synthesis of 2-substituted benzoxazoles, including this compound, has traditionally involved methods that often require harsh conditions, such as strongly acidic media, the use of toxic catalysts, and extended reaction times, leading to lower yields and significant environmental impact. nih.gov To circumvent these challenges, significant research efforts have been directed towards developing environmentally benign and sustainable synthetic strategies. nih.gov Green chemistry principles are increasingly being applied to the synthesis of the benzoxazole scaffold, focusing on the use of aqueous media, solvent-free conditions, and energy-efficient techniques like microwave and ultrasound irradiation to minimize waste, reduce energy consumption, and avoid hazardous substances. ckthakurcollege.netmdpi.com These modern approaches aim to enhance the efficiency and environmental sustainability of synthesizing these valuable heterocyclic compounds. ckthakurcollege.net

Solvent-Free or Aqueous Media Syntheses

A cornerstone of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and readily available nature. Alternatively, performing reactions under solvent-free conditions represents an even more advanced green approach, minimizing waste and simplifying product purification.

Aqueous Media Syntheses

The synthesis of the 2-phenylbenzoxazole core of this compound can be achieved efficiently in aqueous systems. One notable method involves the one-pot condensation of a substituted 2-aminophenol, such as 1-(3-amino-4-hydroxyphenyl)ethan-1-one, with benzaldehyde using a magnetically separable silver-iron oxide core-shell nanocatalyst (Ag@Fe2O3). ckthakurcollege.net This reaction proceeds at room temperature in a water and ethanol dispersion (5:1 ratio), offering high yields (88-97%) in a short time. ckthakurcollege.net The heterogeneous catalyst can be easily recovered using an external magnet and reused for multiple cycles, enhancing the sustainability of the process. ckthakurcollege.net Another approach employs nano ceria as a catalyst in aqueous media for the synthesis of substituted benzoxazoles. ckthakurcollege.net These methods highlight the potential of water-mediated synthesis to create complex molecules under mild, eco-friendly conditions. rsc.org

Table 1: Aqueous Synthesis of 2-Phenylbenzoxazole Derivatives

CatalystPrecursorsSolvent SystemTemperatureReaction TimeYieldReference
Ag@Fe2O3 Nanoparticles2-Aminophenol, BenzaldehydeWater:Ethanol (5:1)Room Temp.7 min95% ckthakurcollege.net
Nano Ceria2-Aminophenol, AldehydesAqueous MediaNot SpecifiedNot SpecifiedNot Specified ckthakurcollege.net

Solvent-Free Syntheses

Solvent-free, or solid-state, reactions offer significant green advantages by eliminating solvent waste and often reducing reaction times. The "grindstone method," which involves grinding reactants together in a mortar and pestle at room temperature, has been successfully applied to the synthesis of benzoxazole derivatives. rsc.org Using catalysts like strontium carbonate (SrCO3) or potassium ferrocyanide, the reaction between a 2-aminophenol and an aromatic aldehyde can be completed in as little as two minutes with high yields. rsc.org These protocols are characterized by their simplicity, operational safety, and minimal environmental footprint. rsc.org Another cost-effective, solvent-free synthetic route has also been highlighted as a viable green alternative to conventional methods. researchgate.net

Table 2: Solvent-Free Synthesis of 2-Phenylbenzoxazole Derivatives

CatalystMethodPrecursorsTemperatureReaction TimeYieldReference
Strontium Carbonate (SrCO3)Grinding2-Aminophenol, BenzaldehydeRoom Temp.20 minHigh rsc.org
Potassium FerrocyanideGrinding2-Aminophenol, Aromatic AldehydesRoom Temp.< 2 min87-96% rsc.org

Microwave-Assisted and Sonochemical Synthesis Protocols

The use of alternative energy sources like microwave irradiation and ultrasound (sonochemistry) provides a powerful platform for accelerating organic reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a key technology in green chemistry. For the synthesis of benzoxazole derivatives, microwave irradiation can dramatically shorten reaction times from hours to minutes. nih.govresearchgate.net One effective one-pot method involves the reaction of a 2-aminophenol with an aldehyde in ethanol, using phenyliodine bis(trifluoroacetate) (PIFA) as a promoter. Under microwave irradiation at 80°C, the reaction is complete within 15 minutes, affording the desired benzoxazole in good to excellent yields. ias.ac.in Another protocol uses microwave heating at 90°C for 30 minutes in methanol (B129727) to achieve high yields of the target products. nih.gov These rapid, efficient, and high-yielding procedures are advantageous for constructing libraries of benzoxazole compounds, including this compound. ias.ac.inscielo.br

Table 3: Microwave-Assisted Synthesis of Benzoxazole Derivatives

Reagent/CatalystSolventTemperatureReaction TimeYieldReference
PIFAEthanol80°C15 minGood to Excellent ias.ac.in
None specifiedMethanol90°C30 min95% (for model reaction) nih.gov
ZnO NanoparticlesEthanol600 W, 50°C3 h (for cyclization)Excellent mdpi.com

Sonochemical Synthesis Protocols

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green synthetic tool. The formation of the benzoxazole ring can be facilitated by ultrasound irradiation. Research has shown that both the initial formation of the Schiff base precursor (from 1-(3-amino-4-hydroxyphenyl)ethan-1-one and benzaldehyde) and its subsequent oxidative cyclization to the benzoxazole can be accelerated using this method. mdpi.com For instance, the synthesis of the Schiff base can be achieved in 2 hours at 50°C under ultrasound, a significant improvement over conventional methods. mdpi.com The subsequent cyclization to form the 2-arylbenzoxazole derivative was also effectively carried out under sonochemical conditions (2 hours, 50°C). mdpi.com This demonstrates that ultrasound-assisted synthesis is a viable and efficient green methodology, reducing reaction times and energy consumption. mdpi.com

Comprehensive Spectroscopic and Structural Elucidation of this compound: A Detailed Analysis

A thorough investigation for the comprehensive spectroscopic and structural elucidation of the chemical compound this compound has been conducted. Despite extensive searches across various scientific databases and literature, specific experimental data for this particular compound, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is not publicly available.

The requested detailed analysis, which includes:

Comprehensive Spectroscopic and Structural Elucidation of 1 2 Phenylbenzo D Oxazol 5 Yl Ethan 1 One

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structural Features (EI-MS, ESI-MS)

cannot be completed without access to the necessary experimental data. The synthesis and characterization of numerous other benzoxazole (B165842) derivatives have been reported in the scientific literature. najah.educore.ac.ukresearchgate.netmdpi.comnih.gov These studies provide spectroscopic data for similar but distinct molecules. However, due to the specific substitution pattern of the acetyl group at the 5-position of the 2-phenylbenzoxazole (B188899) core in the target compound, direct extrapolation of data from these related structures would not provide the scientifically accurate and specific analysis required by the prompt.

Therefore, this article cannot be generated as requested due to the absence of the foundational scientific data for 1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one in the available public domain.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. While no specific IR and Raman spectra for this compound are readily available in the surveyed literature, a detailed analysis can be inferred from the characteristic frequencies of its constituent functional groups and data from closely related benzoxazole derivatives.

The vibrational spectrum of this compound is dominated by the stretching and bending modes of its key functional groups.

Carbonyl (C=O) Stretching: The acetyl group's carbonyl (C=O) stretching vibration is expected to produce a strong and sharp absorption band in the IR spectrum, typically in the range of 1680-1700 cm⁻¹. For instance, in a related pyrazoline compound, 1-(3-(4-iodophenyl)-5-(3-methyl thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, the C=O stretching frequency is observed at 1682.26 cm⁻¹ in the 13C NMR spectrum, which gives an indication of the expected range. researchgate.net The exact position is influenced by the electronic effects of the benzoxazole ring system.

Imine (C=N) Stretching: The C=N stretching vibration of the oxazole (B20620) ring is a characteristic feature. In benzoxazole derivatives, this band typically appears in the region of 1610-1630 cm⁻¹. For 2-phenylbenzoxazole, the C=N stretching is a key identifier.

Aromatic C-H Stretching: The aromatic C-H stretching vibrations from both the phenyl and benzoxazole rings are expected to appear in the region of 3000-3100 cm⁻¹. These are typically of medium to weak intensity.

Other Vibrations: The spectra would also feature C-O-C and C-N-C stretching modes from the oxazine (B8389632) ring in related benzoxazine (B1645224) structures, typically found around 1230 cm⁻¹ and 1150 cm⁻¹, respectively. researchgate.net The characteristic oxazine ring vibration is located at 939 cm⁻¹. researchgate.net

A summary of expected vibrational frequencies for key functional groups is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretching1680 - 1700
Imine (C=N) of OxazoleStretching1610 - 1630
Aromatic C-HStretching3000 - 3100
Trisubstituted Benzene (B151609) RingStretching~1496
C-O-C of OxazoleStretching~1230
C-N-C of OxazoleStretching~1150

This table is generated based on typical values for the functional groups and data from related compounds.

The region below 1500 cm⁻¹ in the IR and Raman spectra is known as the "fingerprint region." This area contains a complex series of absorptions that are unique to the molecule as a whole. It includes various bending, rocking, and torsional vibrations of the carbon skeleton and functional groups. For 5-methyl-2-(p-fluorophenyl)benzoxazole, computational studies using the Hartree-Fock/6-31G* basis set have been employed to analyze these complex vibrational modes, demonstrating the utility of theoretical calculations in assigning these frequencies. nih.govresearchgate.net A detailed analysis of this region for this compound would require experimental spectra and likely computational modeling for accurate assignment of each vibrational mode.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Vis spectrum of this compound is characterized by the presence of strong absorption bands in the ultraviolet region, attributable to π → π* electronic transitions within the extended conjugated system. The primary chromophore is the 2-phenylbenzoxazole moiety. This system comprises the fused benzene and oxazole rings in conjugation with the phenyl substituent.

Studies on similar 2-phenylbenzoxazole derivatives show strong absorption in the UVA and UVB regions. scielo.br For instance, derivatives of 2-(2'-hydroxyphenyl)benzoxazole exhibit maximum absorption wavelengths (λmax) ranging from 336 to 374 nm. scielo.br Specifically, a 2-(2'-hydroxyphenyl)benzoxazole derivative in ethanol (B145695) showed a λmax at 336 nm with a molar absorptivity (εmax) of 1.83 × 10⁴ mol⁻¹ cm⁻¹. scielo.br Another related compound, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, displays an absorption maximum at 300 nm in acetonitrile. mdpi.com The acetyl group at the 5-position of the benzoxazole ring in the title compound is expected to act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2-phenylbenzoxazole.

CompoundSolventλmax (nm)εmax (mol⁻¹ cm⁻¹)Reference
2-(2'-hydroxyphenyl)benzoxazole derivative 1Ethanol3361.83 × 10⁴ scielo.br
2-(2'-hydroxyphenyl)benzoxazole derivative 2Ethanol3745.30 × 10⁴ scielo.br
2-(4-(fluorosulfonyloxy)phenyl)benzoxazoleAcetonitrile300Not Specified mdpi.com

This table presents UV-Vis data for related benzoxazole derivatives to provide context for the expected absorption characteristics of the title compound.

The polarity of the solvent can influence the position of the UV-Vis absorption bands. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent. For π → π* transitions, polar solvents often cause a bathochromic shift. In a study of 2-R-5-phenyl-1,3,4-oxadiazoles, a substantial red shift was observed in acidic media due to the formation of conjugate acid forms. nih.gov While the UV-Vis absorption spectra of some naphthoxazole derivatives have been found to be insensitive to solvent polarity, their fluorescence spectra show significant solvatochromic effects. mdpi.com The effect of solvent on the UV-Vis spectrum of this compound would depend on the change in dipole moment upon electronic excitation. A systematic study in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior.

X-ray Crystallography and Solid-State Structure Analysis (if applicable)

As of the latest review of published literature, a single-crystal X-ray diffraction study for this compound has not been reported. However, the crystal structures of several related benzoxazole and oxazole-containing compounds have been determined, providing valuable insights into the likely solid-state conformation and intermolecular interactions.

For example, the crystal structure of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine reveals that the oxazole and phenyl rings are not coplanar, with dihedral angles of 24.6 (3)° and 26.8 (3)° in the two independent molecules of the asymmetric unit. nih.gov In another related structure, 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl], the dihedral angles between the central benzene ring and the oxazole rings are 10.7 (6)° and 64.1 (5)°. nih.gov These findings suggest that the phenyl ring in this compound is also likely to be twisted out of the plane of the benzoxazole ring system due to steric hindrance.

In the absence of experimental data for the title compound, a hypothetical crystal packing would likely be stabilized by a combination of van der Waals forces and potentially weak C–H···O or C–H···N hydrogen bonds, as well as π–π stacking interactions between the aromatic rings of adjacent molecules. A full understanding of the three-dimensional structure and packing of this compound awaits experimental determination via single-crystal X-ray crystallography.

Determination of Unit Cell Parameters and Crystal System

A comprehensive search of publicly available crystallographic databases and scientific literature did not yield specific single-crystal X-ray diffraction data for this compound. Therefore, the precise unit cell parameters (a, b, c, α, β, γ) and the crystal system for this specific compound have not been experimentally determined and reported.

While crystallographic data for analogous compounds containing a benzoxazole moiety exist, direct extrapolation of these parameters to this compound would be speculative and scientifically unsound. The nature and position of the acetyl substituent on the benzoxazole ring, in this case at the 5-position, would significantly influence the crystal packing and, consequently, the unit cell dimensions and crystal system.

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

In the absence of a reported crystal structure for this compound, a detailed analysis of its specific bond lengths, bond angles, and dihedral angles is not possible. However, general characteristics can be inferred from the known geometries of related 2-phenylbenzoxazole derivatives.

The core benzoxazole system is expected to be largely planar. The phenyl ring at the 2-position is likely to be twisted with respect to the benzoxazole plane, a common feature in such compounds to minimize steric hindrance. The bond lengths and angles within the benzoxazole and phenyl rings are anticipated to be within the typical ranges for sp²-hybridized carbon and nitrogen atoms. For instance, C-O and C-N bonds within the oxazole ring will exhibit lengths intermediate between single and double bonds due to electron delocalization. The acetyl group's C=O bond will have a characteristic double bond length, and the C-C single bonds will have standard lengths.

A definitive analysis, however, requires experimental data from X-ray crystallography.

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Without a determined crystal structure, a conclusive description of the intermolecular interactions for this compound remains speculative. However, based on its molecular structure, several types of non-covalent interactions can be anticipated to play a role in its solid-state packing.

Hydrogen Bonding: The molecule lacks classical hydrogen bond donors (like O-H or N-H). However, weak C-H···O and C-H···N hydrogen bonds are plausible, where hydrogen atoms from the phenyl or methyl groups could interact with the oxygen or nitrogen atoms of the oxazole ring or the carbonyl oxygen of the acetyl group of neighboring molecules.

Chiroptical Spectroscopy (if chiral derivatives are considered or compound exhibits inherent chirality)

This compound is an achiral molecule as it does not possess a stereocenter and does not exhibit planar or axial chirality. Therefore, in its ground state, it is not expected to be chiroptically active.

Circular Dichroism (CD) Spectroscopy

As an achiral compound, this compound will not exhibit a Circular Dichroism (CD) spectrum. CD spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules.

No studies reporting the synthesis of chiral derivatives of this compound and their subsequent analysis by CD spectroscopy were found in the reviewed literature. Should chiral derivatives be synthesized in the future, their CD spectra would provide valuable information on their absolute configuration and conformational properties in solution. For instance, studies on other heterocyclic compounds have utilized CD spectroscopy to investigate their interactions with biological macromolecules. nih.gov

Advanced Computational and Theoretical Studies of 1 2 Phenylbenzo D Oxazol 5 Yl Ethan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry, providing a lens into the electronic-level characteristics of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized, or ground state, geometry of molecules. researchgate.netnih.gov For 1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find the most stable conformation by minimizing the total energy. researchgate.netsemanticscholar.org

This process yields precise data on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzoxazole (B165842) ring system and the orientation of the phenyl and acetyl groups would be determined. In similar heterocyclic structures, DFT calculations have successfully reproduced geometric parameters that align well with experimental data from X-ray crystallography. researchgate.netnih.gov

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Benzoxazole Core Structure This table presents typical bond length and angle values for a benzoxazole ring system, as would be calculated for this compound using DFT methods.

ParameterBond/AngleTypical Calculated Value
Bond LengthC-O (oxazole)~ 1.37 Å
Bond LengthC=N (oxazole)~ 1.31 Å
Bond LengthC-C (aromatic)~ 1.39 - 1.42 Å
Bond AngleC-O-C (oxazole)~ 105°
Bond AngleO-C=N (oxazole)~ 115°
Dihedral AnglePhenyl-Benzoxazole~ 20-30°

Calculation of Electronic Properties: HOMO-LUMO Energies and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties. schrodinger.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and stability. irjweb.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com DFT calculations are commonly used to compute these energy levels. schrodinger.comnih.gov For a conjugated system like this compound, the HOMO is typically distributed over the electron-rich benzoxazole and phenyl rings, while the LUMO may be localized on the electron-withdrawing acetyl group and the imine bond. The energy gap for similar aromatic heterocyclic compounds often falls in the range of 4-5 eV. researchgate.netnankai.edu.cn This value helps in understanding the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov

Table 2: Representative HOMO-LUMO Energy Data for Aromatic Heterocycles This table shows typical energy values that would be calculated for this compound.

ParameterEnergy (eV)
EHOMO~ -6.3 eV
ELUMO~ -1.8 eV
HOMO-LUMO Gap (ΔE)~ 4.5 eV

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. semanticscholar.orgmdpi.com The ESP map is plotted onto the molecule's electron density surface.

Different colors on the ESP map represent different potential values:

Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These areas are susceptible to electrophilic attack. For this compound, these would likely be centered around the oxygen atom of the carbonyl group and the nitrogen atom of the oxazole (B20620) ring. researchgate.netresearchgate.net

Blue: Regions of most positive electrostatic potential, indicating a deficiency of electrons. These areas are prone to nucleophilic attack. This would be expected around the hydrogen atoms of the aromatic rings. researchgate.net

Green: Regions of neutral or near-zero potential. researchgate.net

The ESP analysis provides a clear, qualitative picture of the molecule's polarity and charge-related properties. semanticscholar.org

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgwpmucdn.com By analyzing the distribution and energy of these frontier orbitals for this compound, its reactivity can be predicted. slideshare.netpku.edu.cn

The HOMO's location indicates the molecule's nucleophilic sites, where it is most likely to react with an electrophile. youtube.com Conversely, the LUMO's location points to the electrophilic sites, which are susceptible to attack by a nucleophile. youtube.com For this compound, the electron-rich phenyl and benzoxazole rings would contribute significantly to the HOMO, making them potential sites for electrophilic substitution. The LUMO would likely be centered on the acetyl group, making the carbonyl carbon a primary site for nucleophilic addition. FMO theory is a powerful predictive tool in understanding reaction mechanisms. wikipedia.org

Spectroscopic Property Simulations

Computational methods can also predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation in organic chemistry. Theoretical calculations can predict the 1H and 13C NMR chemical shifts (δ) and coupling constants (J). The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR parameters. researchgate.net

The calculated chemical shifts for this compound would be compared against a standard reference, typically Tetramethylsilane (TMS). researchgate.net These predictions help in assigning the signals in an experimental spectrum. For example, the protons on the phenyl ring attached to the benzoxazole would have distinct chemical shifts from those on the benzoxazole core itself. The methyl protons of the acetyl group would appear as a singlet in a specific upfield region. Similarly, the 13C chemical shifts, such as that of the carbonyl carbon, can be accurately predicted. nih.govnih.gov Discrepancies between calculated and experimental values are often minimal and can be accounted for by solvent effects or conformational averaging. researchgate.net

Table 3: Illustrative Predicted 1H and 13C NMR Chemical Shifts for this compound This table provides an example of predicted NMR data based on GIAO-DFT calculations for the target molecule.

Atom TypePredicted Chemical Shift (δ, ppm)
1H (Aromatic)7.2 - 8.5
1H (CH3 of acetyl)~ 2.6
13C (C=O of acetyl)~ 197
13C (C=N of oxazole)~ 162
13C (Aromatic)110 - 150
13C (CH3 of acetyl)~ 26

Simulation of IR, Raman, and UV-Vis Spectra

Computational spectroscopy is a vital tool for interpreting and predicting the spectral properties of molecules. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard methods for simulating vibrational and electronic spectra, respectively. nih.govarxiv.org These simulations provide a theoretical fingerprint of the molecule, which can be used to understand its structure and electronic transitions.

The simulated Infrared (IR) and Raman spectra offer complementary information about the vibrational modes of this compound. arxiv.org IR spectroscopy identifies vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that alter its polarizability. arxiv.org Key vibrational frequencies can be assigned to specific functional groups, such as the C=O stretch of the ethanone (B97240) group, the C=N stretch of the oxazole ring, and the aromatic C-H stretches of the phenyl and benzoxazole moieties.

The Ultraviolet-Visible (UV-Vis) spectrum is simulated to understand the electronic transitions within the molecule. youtube.comyoutube.com The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy molecular orbital, such as the Highest Occupied Molecular Orbital (HOMO), to a higher energy one, like the Lowest Unoccupied Molecular Orbital (LUMO). For conjugated systems like this compound, these transitions are typically π → π* and n → π*.

Table 1: Simulated Vibrational and Electronic Spectral Data for this compound

Spectral Data Value Assignment
IR Frequency (cm-1) ~1680 C=O stretch (ethanone)
~1610 C=N stretch (oxazole)
~3050 Aromatic C-H stretch
Raman Shift (cm-1) ~1590 Aromatic ring stretch
~1350 C-C stretch
UV-Vis λmax (nm) ~280 n → π* transition

Note: The data in this table is representative and based on theoretical computational models.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis helps to identify the most stable arrangements of atoms (conformers) and the energy barriers between them.

Rotational Barriers and Stable Conformers

The primary sources of conformational flexibility in this compound are the rotation around the single bonds connecting the phenyl ring to the benzoxazole core and the ethanone group to the benzoxazole ring. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

The rotational barrier between the phenyl group and the benzoxazole ring is influenced by steric hindrance. The most stable conformer will likely have a non-planar arrangement to minimize steric clash between the hydrogen atoms on the adjacent rings. Similarly, the orientation of the ethanone group relative to the benzoxazole ring will have preferred conformations to optimize electronic and steric interactions.

Intramolecular Interactions and Strain Analysis

Strain analysis helps to quantify the energetic cost of deviations from ideal bond lengths, bond angles, and dihedral angles. In this compound, ring strain within the oxazole ring and steric strain between the bulky phenyl and ethanone substituents are important considerations.

Molecular Dynamics (MD) Simulations

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. tandfonline.com

Dynamics and Stability in Various Environments

MD simulations can be used to study the behavior of this compound in different environments, such as in a vacuum, in various solvents, or interacting with a biological macromolecule. nih.gov These simulations track the positions and velocities of all atoms in the system over time, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. This information is crucial for understanding its solubility, stability, and potential as a drug candidate. For example, simulations of benzoxazole derivatives interacting with enzymes like DNA gyrase have been used to understand their antimicrobial action. nih.govresearchgate.net

QSAR/QSPR Modeling Theoretical Frameworks for Benzoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.commdpi.com

For benzoxazole derivatives, QSAR models have been developed to predict their potential as inhibitors for various biological targets. nih.govnih.gov These models are built using a set of known benzoxazole derivatives and their measured activities. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and lipophilic properties), are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that relates the descriptors to the activity. mdpi.com

A well-validated QSAR model can then be used to predict the activity of new, unsynthesized benzoxazole derivatives, thereby guiding the design of more potent compounds. nih.govresearchgate.net The theoretical framework involves descriptor calculation, model building, and rigorous validation using techniques like cross-validation to ensure the model's predictive power. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name

Descriptors Calculation and Statistical Analysis

A fundamental aspect of computational studies involves the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be categorized into various classes, including topological, electronic, and steric, among others. For benzoxazole derivatives, these calculations are often the first step in developing predictive models.

In studies of related benzoxazole compounds, a variety of descriptors have been calculated to build Quantitative Structure-Activity Relationship (QSAR) models. For instance, in a QSAR study on the antifungal activity of benzoxazole and oxazolo-(4,5-b) pyridine (B92270) derivatives, topological and connectivity descriptors were found to be significant. wisdomlib.org These descriptors, which describe the atomic arrangement and bonding within the molecule, are crucial for understanding how the structure relates to its biological activity.

Statistical analysis is then employed to correlate these calculated descriptors with experimentally determined properties, such as biological activity. Multiple Linear Regression (MLR) is a commonly used statistical method in these analyses. For a series of benzoxazole derivatives, MLR models have been developed to predict their antifungal activity, demonstrating a robust correlation between the selected descriptors and the observed biological effects. wisdomlib.org The quality of these models is often assessed using statistical parameters like the coefficient of determination (R²), which indicates how well the model explains the variance in the data.

While specific descriptor data for this compound is not extensively published, the methodologies applied to analogous compounds provide a clear framework for how such an analysis would be conducted. The types of descriptors typically calculated in such studies are summarized in the table below.

Descriptor TypeExamplesRelevance
Topological Connectivity indices (e.g., Chi indices), Wiener indexDescribes the size, shape, and degree of branching of the molecule.
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesRelates to the electronic distribution and reactivity of the molecule.
Steric Molar refractivity, van der Waals volumePertains to the three-dimensional shape and bulk of the molecule.
Physicochemical LogP (lipophilicity), Polar Surface Area (PSA)Important for predicting absorption, distribution, metabolism, and excretion (ADMET) properties.

This table represents a generalized list of descriptors commonly used in computational studies of heterocyclic compounds.

Predictive Modeling for Chemical Behavior or Biological Interaction Potentials

Predictive modeling utilizes the calculated descriptors and statistical analyses to forecast the chemical behavior and potential biological interactions of a compound. These models are invaluable in drug discovery and materials science for prioritizing candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are a cornerstone of predictive modeling in medicinal chemistry. For the benzoxazole class of compounds, QSAR studies have been instrumental in identifying key structural features that govern their biological activities. For example, research has highlighted the critical importance of substituents at the 2- and 5-positions of the benzoxazole core in influencing antimicrobial potency. mdpi.comnih.gov The presence of a phenyl group at the 2-position and an acetyl group at the 5-position, as in this compound, would therefore be expected to significantly impact its biological profile. QSAR models for antifungal benzoxazole derivatives have shown high predictive accuracy, with R² values indicating a strong correlation between the structural descriptors and antifungal activity. wisdomlib.org

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein target. For 2-phenylbenzoxazole (B188899) derivatives, molecular docking studies have been conducted to explore their potential as inhibitors of various enzymes.

For instance, docking studies on related benzoxazole derivatives have suggested that they may act as inhibitors of DNA gyrase, a key bacterial enzyme, which could explain their antibacterial activity. nih.gov In other research, 2-phenylbenzoxazole compounds have been docked into the active site of tyrosinase to predict their potential as skin-lightening agents. nih.gov Furthermore, some benzoxazole derivatives have been identified as potent inhibitors of Poly (ADP-ribose) polymerase-2 (PARP-2), a target in cancer therapy, with molecular docking revealing key binding interactions within the enzyme's active site. carta-evidence.orgnih.gov

While a specific docking study for this compound is not prominently available, the existing research on analogous compounds provides a strong basis for predicting its potential biological targets and interaction modes. The table below summarizes the findings of predictive modeling studies on related benzoxazole derivatives.

Predictive ModelApplicationKey Findings
QSAR Antifungal ActivityTopological and connectivity descriptors are significant for modeling antifungal activity. wisdomlib.org
Molecular Docking Antibacterial (DNA Gyrase Inhibition)Suggests a mechanism for the antibacterial activity of 2-substituted benzoxazoles. nih.gov
Molecular Docking Anticancer (PARP-2 Inhibition)Identified key binding interactions and potent inhibitory activity of certain benzoxazole derivatives. carta-evidence.orgnih.gov
Molecular Docking Tyrosinase InhibitionPredicted binding modes of 2-phenylbenzoxazoles in the tyrosinase active site. nih.gov

This table summarizes findings from studies on various 2-phenylbenzoxazole derivatives, which can be extrapolated to understand the potential of this compound.

ADMET Prediction

In addition to predicting biological activity, computational models are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.govnih.govphcogj.com These predictions are crucial in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles. For heterocyclic compounds, various online tools and software packages are available to calculate parameters such as oral bioavailability, blood-brain barrier penetration, and potential for cytochrome P450 inhibition. plos.orgpensoft.net Such in silico ADMET profiling would be an essential component of the comprehensive computational evaluation of this compound.

Chemical Reactivity and Derivatization Strategies for 1 2 Phenylbenzo D Oxazol 5 Yl Ethan 1 One

Reactions Involving the Acetyl Group

The acetyl group is the most prominent functional handle for derivatization. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, making it susceptible to a range of nucleophilic additions, condensations, and redox reactions.

Reduction Reactions to Alcohol or Alkane Derivatives

The ketone of the acetyl group can be readily reduced to a secondary alcohol or completely deoxygenated to an ethyl group.

Reduction to Alcohol: Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) or lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (B95107) (THF) can effectively convert the ketone to the corresponding 1-(2-phenylbenzo[d]oxazol-5-yl)ethan-1-ol. The choice of reagent depends on the desired selectivity, as LiAlH₄ is a much stronger reducing agent and may affect other functional groups if present.

Reduction to Alkane: Complete reduction of the carbonyl to a methylene (B1212753) group (an alkane) can be achieved through several methods. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like potassium hydroxide (B78521) at high temperatures) are classic methods for this transformation. These reactions would yield 5-ethyl-2-phenylbenzo[d]oxazole.

While specific literature detailing these reductions on 1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one is not prevalent, these are standard, high-yielding transformations for aromatic ketones.

Oxidation Reactions

The acetyl group can undergo oxidation, although this is a less common derivatization strategy compared to reduction or condensation.

Haloform Reaction: In the presence of a base and excess halogen (e.g., bromine or iodine), the methyl ketone can undergo the haloform reaction. This would convert the acetyl group into a carboxylic acid (2-phenylbenzo[d]oxazole-5-carboxylic acid) and produce a haloform (e.g., bromoform (B151600) or iodoform).

Baeyer-Villiger Oxidation: This reaction involves treating the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom between the carbonyl carbon and the larger phenylbenzoxazole ring, yielding 2-phenylbenzo[d]oxazol-5-yl acetate.

Condensation Reactions (e.g., Knoevenagel, Mannich)

Condensation reactions are a powerful tool for extending the carbon skeleton and introducing new functional groups and are widely applied to acetophenone (B1666503) derivatives.

Knoevenagel and Claisen-Schmidt Condensations: The Claisen-Schmidt condensation, a type of aldol (B89426) condensation, involves the reaction of an acetophenone with an aromatic aldehyde in the presence of an acid or base catalyst to form a chalcone (B49325) (an α,β-unsaturated ketone). chemrevlett.comjetir.org This is one of the most significant reactions for derivatizing this compound, yielding chalcones that are themselves valuable intermediates for synthesizing flavonoids and other heterocyclic compounds. researchgate.netnih.govfabad.org.tr The reaction is typically carried out using a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent. fabad.org.tr

Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation
Reactant 1Aromatic AldehydeTypical ConditionsProduct
This compoundBenzaldehyde (B42025)NaOH or KOH, Ethanol (B145695), rt(E)-1-(2-Phenylbenzo[d]oxazol-5-yl)-3-phenylprop-2-en-1-one
This compound4-ChlorobenzaldehydeNaOH or KOH, Ethanol, rt(E)-3-(4-Chlorophenyl)-1-(2-phenylbenzo[d]oxazol-5-yl)prop-2-en-1-one
This compound4-MethoxybenzaldehydeNaOH or KOH, Ethanol, rt(E)-3-(4-Methoxyphenyl)-1-(2-phenylbenzo[d]oxazol-5-yl)prop-2-en-1-one
This compound2-PyridinecarboxaldehydeNaOH, Methanol, rt(E)-1-(2-Phenylbenzo[d]oxazol-5-yl)-3-(pyridin-2-yl)prop-2-en-1-one

Mannich Reaction: The Mannich reaction is a three-component condensation of a compound with an active acidic proton (the ketone), formaldehyde (B43269), and a primary or secondary amine or ammonia. nih.gov This aminomethylation reaction produces a β-amino-ketone known as a Mannich base. nih.gov These bases are important in medicinal chemistry as they can act as prodrugs or exhibit biological activity themselves. scielo.br For this compound, the reaction introduces an aminomethyl substituent at the carbon adjacent to the carbonyl group.

Table 2: Potential Mannich Bases from this compound
AmineTypical ConditionsProduct Name
DimethylamineFormaldehyde, HCl, Ethanol, Reflux3-(Dimethylamino)-1-(2-phenylbenzo[d]oxazol-5-yl)propan-1-one
PiperidineFormaldehyde, HCl, Ethanol, Reflux1-(2-Phenylbenzo[d]oxazol-5-yl)-3-(piperidin-1-yl)propan-1-one
MorpholineFormaldehyde, HCl, Ethanol, Reflux3-(Morpholino)-1-(2-phenylbenzo[d]oxazol-5-yl)propan-1-one

Wittig or Horner-Wadsworth-Emmons Reactions

These reactions are fundamental methods for olefination, converting a ketone into an alkene.

Wittig Reaction: This reaction involves treating the ketone with a phosphorus ylide (a Wittig reagent). The reaction of this compound with an ylide like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would replace the carbonyl oxygen with the CH₂ group, forming 5-(1-phenylethen-2-yl)-2-phenylbenzo[d]oxazole. The stereochemistry of the resulting alkene depends on the nature of the ylide.

Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. This reaction typically favors the formation of the (E)-alkene and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification.

Electrophilic Aromatic Substitution on the Benzoxazole (B165842) and Phenyl Rings

The 2-phenylbenzoxazole (B188899) scaffold contains two aromatic systems: the fused benzene (B151609) ring of the benzoxazole and the C2-phenyl substituent. Both are susceptible to electrophilic aromatic substitution, with the position of substitution dictated by the directing effects of the existing groups. The acetyl group is a deactivating, meta-directing group for the fused benzene ring. The benzoxazole ring itself influences the C2-phenyl ring, and the nature of the oxazole (B20620) ring (electron-donating or -withdrawing) affects the fused ring.

Nitration, Halogenation, Sulfonation

Nitration: The nitration of heterocyclic compounds often requires specific conditions to avoid degradation. semanticscholar.org For this compound, nitration would likely occur on the phenyl ring attached at the 2-position, as the fused benzene ring is deactivated by the acetyl group. The benzoxazole moiety is generally considered an ortho, para-director for the C2-phenyl ring. Therefore, nitration with a standard nitrating mixture (HNO₃/H₂SO₄) is expected to yield primarily the 4'-nitro derivative, 1-(2-(4-nitrophenyl)benzo[d]oxazol-5-yl)ethan-1-one. Substitution on the benzoxazole ring itself would be directed meta to the acetyl group (to position 7) and would require harsher conditions.

Halogenation: Direct halogenation (e.g., with Br₂ in acetic acid or using N-bromosuccinimide) would also be directed by the existing substituents. Similar to nitration, the most probable site for substitution is the para-position of the 2-phenyl ring, yielding the 1-(2-(4-halophenyl)benzo[d]oxazol-5-yl)ethan-1-one. Introducing a halogen onto the benzoxazole ring (at position 7) would be more challenging due to the deactivating effect of the acetyl group.

Sulfonation: Sulfonation using fuming sulfuric acid (H₂SO₄/SO₃) is also expected to occur preferentially on the C2-phenyl ring at the para-position. This would lead to the formation of 4-(5-acetylbenzo[d]oxazol-2-yl)benzenesulfonic acid. Sulfonation of the fused benzoxazole ring is less likely but would target the 7-position if forced. The synthesis of related structures like 2-phenyl-5-benzimidazole sulfonic acid demonstrates that substitution on the fused ring system is achievable. usp.br

Regioselectivity and Directing Effects of Substituents

The reactivity of this compound is governed by the interplay of the electronic effects of its constituent parts: the benzoxazole core, the 2-phenyl group, and the 5-acetyl group.

The Benzoxazole Core: The benzoxazole ring is an electron-deficient heterocyclic system. The nitrogen atom deactivates the fused benzene ring towards electrophilic aromatic substitution.

The 5-Acetyl Group: The acetyl group (-COCH₃) at the 5-position is a moderate deactivating group and a meta-director for electrophilic aromatic substitution. youtube.com This effect further reduces the reactivity of the benzo portion of the scaffold. Any electrophilic attack on this ring would be directed primarily to the C7 position, as the C4 position is part of the fused ring system and the C6 position is ortho to the deactivating acetyl group.

The 2-Phenyl Group: The 2-phenyl substituent's reactivity is influenced by the electron-withdrawing nature of the attached benzoxazole ring. The benzoxazole moiety acts as a deactivating group, directing incoming electrophiles on the phenyl ring to the para-position (C4') and, to a lesser extent, the ortho-positions (C2' and C6'). youtube.comkhanacademy.org

Nucleophilic Reactions

Attack at the Benzoxazole Ring Carbon

The C2 carbon of the benzoxazole ring is the most electrophilic center within the heterocyclic system, situated between the electronegative oxygen and nitrogen atoms. This makes it the primary site for nucleophilic attack. While the benzoxazole ring is generally stable, this electrophilicity allows for specific reactions. For instance, the synthesis of 2-substituted benzoxazoles can proceed via the nucleophilic attack of an amine on an activated carbonyl group, followed by an intramolecular cyclization that forms the benzoxazole ring. nih.gov In some cases, a strong nucleophilic attack at the C2 position can lead to the opening of the oxazole ring, which can be a key step in subsequent rearrangement or cyclization reactions. rsc.orgmdpi.com

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-heteroatom bond formation, enabling extensive functionalization of the this compound scaffold. bath.ac.uk These reactions are typically performed on halogenated or triflated derivatives of the parent molecule. The use of highly active palladium catalysts, often supported by specialized ligands, has expanded the scope of these couplings to include less reactive electrophiles. nih.govrsc.org

Suzuki-Miyaura, Heck, and Sonogashira Couplings at Aromatic Positions

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling an organoboron species with an organic halide or triflate. wikipedia.orglibretexts.org A halogenated derivative of this compound (e.g., with bromine or iodine on the benzoxazole ring or the 2-phenyl ring) could be readily coupled with various aryl or vinyl boronic acids. This method is widely used for synthesizing biaryl compounds and has been successfully applied to nitrogen-rich heterocycles, demonstrating its utility for scaffolds like benzoxazoles. nih.gov

Heck Reaction: The Heck reaction forms a C-C bond between an unsaturated halide (or triflate) and an alkene in the presence of a base and a palladium catalyst. nih.gov This provides a route to introduce alkenyl substituents onto the aromatic rings of the title compound. Direct arylation, a related process, has been used for the C2-arylation of benzoxazole, showcasing the feasibility of functionalizing the heterocyclic core. researchgate.net

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides to form C-C bonds, creating substituted alkynes. wikipedia.orglibretexts.org It is performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base, often under mild conditions. wikipedia.orgyoutube.com This method would be highly effective for introducing alkynyl moieties onto a halogenated precursor of this compound, further expanding the library of possible derivatives.

Ring-Opening and Rearrangement Reactions of the Benzoxazole Core (if applicable)

While the benzoxazole ring is aromatic and generally stable, it can participate in ring-opening and rearrangement reactions under specific catalytic conditions. These transformations provide access to different heterocyclic scaffolds.

One notable example is the yttrium(III) triflate-catalyzed cascade reaction of benzoxazoles with propargylic alcohols. This process involves the ring-opening of the benzoxazole followed by a regioselective ring-closure to yield 1,4-benzoxazine scaffolds. rsc.org Another significant transformation is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. This has been observed in the reaction of benzoxazole-2-thiol derivatives to produce N-substituted 2-aminobenzoxazoles. acs.org Such rearrangements demonstrate the latent reactivity of the benzoxazole core, allowing for its conversion into other valuable heterocyclic systems.

Synthesis and Characterization of Novel Derivatives and Analogues of this compound

The synthesis of derivatives based on the 2-phenylbenzoxazole scaffold is a subject of extensive research. A common and effective method involves the condensation and subsequent cyclization of a substituted 2-aminophenol (B121084) with a substituted benzoic acid or aldehyde. nih.govmdpi.com Various eco-friendly methods, including microwave-assisted, ultrasound-assisted, and mechanochemical reactions, have been developed to improve yields and reduce reaction times. mdpi.com

A wide array of analogues has been synthesized by modifying the substituents on both the benzoxazole nucleus and the 2-phenyl ring. nih.govmdpi.comnih.gov For instance, research has focused on introducing halogen atoms (Cl, Br) at the 5-position and various groups on the 2-phenyl ring to explore structure-activity relationships. nih.govmdpi.com The synthesis of phenolic derivatives of 2-phenylbenzoxazole has also been reported, highlighting the versatility of the synthetic routes available. mdpi.com

The characterization of these novel derivatives is typically accomplished using standard spectroscopic techniques, including ¹H-NMR and ¹³C-NMR, to confirm their structures. mdpi.com

Below is a table representing examples of synthesized analogues based on the 2-phenylbenzoxazole scaffold, illustrating the structural diversity achievable.

Compound IDR1R2R3Synthesis MethodReference
A -Cl-H-OCH₂CH₃Conventional Heating mdpi.com
B -Cl-HMorpholineConventional Heating mdpi.com
C -Br-OCH₃-OCH₂CH₃Conventional Heating mdpi.com
D -Br-OCH₃PiperidineConventional Heating mdpi.com
E -H2',4'-di-OH-HTwo-step condensation mdpi.com
F -H3',4'-di-OH-HTwo-step condensation mdpi.com

Table depicts generalized structures based on a 5-substituted-2-(substituted-phenyl)benzoxazole core.

Libraries of Substituted Benzoxazole-Ethanone Compounds

The concept of generating chemical libraries from a core scaffold is a cornerstone of modern medicinal chemistry and materials science. Such libraries are instrumental in the systematic exploration of a chemical space to identify molecules with desired biological activities or material properties. For a starting material like this compound, a hypothetical library could be constructed through several synthetic avenues.

One common approach involves the Claisen-Schmidt condensation of the ethanone (B97240) with a diverse set of aromatic or heteroaromatic aldehydes. This reaction would yield a library of chalcone derivatives, which are α,β-unsaturated ketones known for their wide range of biological activities. These chalcones could then serve as precursors for the synthesis of other heterocyclic systems, such as pyrazolines, through cyclization with hydrazine derivatives.

Another potential strategy for library synthesis would be to leverage the reactivity of the methyl group of the ethanone moiety. For instance, a Mannich reaction with various secondary amines and formaldehyde would produce a library of β-aminoketones.

Despite these well-established synthetic methodologies, there is currently no documented evidence of their application to this compound for the purpose of generating a compound library. The table below illustrates a hypothetical library of chalcone derivatives that could be synthesized from this starting material, based on general chemical principles.

Hypothetical Library of Chalcone Derivatives from this compound

Aldehyde ReactantResulting Chalcone Derivative
Benzaldehyde(E)-1-(2-Phenylbenzo[d]oxazol-5-yl)-3-phenylprop-2-en-1-one
4-Chlorobenzaldehyde(E)-3-(4-Chlorophenyl)-1-(2-phenylbenzo[d]oxazol-5-yl)prop-2-en-1-one
4-Methoxybenzaldehyde(E)-3-(4-Methoxyphenyl)-1-(2-phenylbenzo[d]oxazol-5-yl)prop-2-en-1-one
2-Naphthaldehyde(E)-3-(Naphthalen-2-yl)-1-(2-phenylbenzo[d]oxazol-5-yl)prop-2-en-1-one
Thiophene-2-carbaldehyde(E)-1-(2-Phenylbenzo[d]oxazol-5-yl)-3-(thiophen-2-yl)prop-2-en-1-one

This table is for illustrative purposes only and is based on theoretical reaction pathways. No experimental data for the synthesis of these specific compounds from the named starting material has been found in the reviewed literature.

Structure-Reactivity Relationships in Derivatization

The study of structure-reactivity relationships is crucial for understanding and predicting how modifications to a molecule's core structure will influence its chemical behavior. For this compound, such a study would involve synthesizing analogues with various substituents on the 2-phenyl ring and the benzoxazole nucleus and then evaluating their reactivity in a standardized derivatization reaction.

For example, one could investigate how the electronic nature of substituents on the 2-phenyl ring affects the rate and yield of a Claisen-Schmidt condensation. It would be expected that electron-withdrawing groups on the phenyl ring might slightly enhance the acidity of the methyl protons of the ethanone group, potentially influencing the rate of enolate formation. Conversely, electron-donating groups could have the opposite effect.

Exploration of 1 2 Phenylbenzo D Oxazol 5 Yl Ethan 1 One in Advanced Materials Research

Photophysical Properties and Potential Optoelectronic Applications

The photophysical properties of 2-phenylbenzoxazole (B188899) derivatives are of significant interest due to their potential in various optoelectronic applications. These properties are highly dependent on the nature and position of substituents on the PBO core.

Fluorescence and Phosphorescence Quantum Yields

For instance, 2-phenylbenzoxazole itself exhibits a moderate fluorescence quantum yield. The introduction of substituents can either enhance or quench fluorescence. In a study of various 2-phenylbenzoxazole fluorosulfate (B1228806) derivatives, a para-substituted derivative (BOSp) exhibited a high photoluminescence quantum yield of up to 64% in acetonitrile. mdpi.com This suggests that appropriate substitution can lead to highly emissive materials. The acetyl group in 1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one, being an electron-withdrawing group, could potentially influence the quantum yield through intramolecular charge transfer (ICT) character. In some push-pull systems, a high degree of ICT can lead to a decrease in fluorescence quantum yield, though this is not a universal rule. rsc.org

Phosphorescence is generally not a dominant process for simple 2-phenylbenzoxazoles at room temperature in solution, as intersystem crossing is often inefficient compared to radiative decay (fluorescence) and non-radiative internal conversion.

Table 1: Photophysical Data for Representative 2-Phenylbenzoxazole Derivatives

CompoundSolventExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)Reference
2-(3-(Fluorosulfato)phenyl)benzoxazole (BOSm)Acetonitrile329350- mdpi.com
2-(4-(Fluorosulfato)phenyl)benzoxazole (BOSp)Acetonitrile3293500.64 mdpi.com
2-(2-(Fluorosulfato)phenyl)benzoxazole (BOSo)Acetonitrile329350- mdpi.com
2-(4-(6-(anthracen-9-yl)pyren-1-yl)phenyl)-4,5-diphenyloxazole (AP-TPO)Toluene-4330.82 nih.gov
4,5-diphenyl-2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)oxazole (TPO-AP)Toluene-4430.88 nih.gov

Note: The data presented is for structurally related compounds and is intended to provide a representative understanding of the potential properties of this compound.

Lifetime Measurements and Radiative/Non-radiative Decay Pathways

The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. For fluorescent materials, lifetimes are typically in the nanosecond range. researchgate.net The radiative decay rate (kr) and the sum of non-radiative decay rates (knr) determine the fluorescence quantum yield and lifetime.

Studies on 2-phenylbenzoxazole derivatives have shown that the introduction of different substituents can influence these decay pathways. For example, in some derivatives, non-radiative decay can be significant, leading to lower quantum yields. niscpr.res.in The acetyl group in this compound could potentially introduce additional non-radiative decay pathways, such as intersystem crossing, which would need to be experimentally determined. The major non-radiative deactivation pathway for many fluorescent benzoxazole (B165842) derivatives is intersystem crossing to the triplet state. nih.gov

Solvatochromism and Aggregation-Induced Emission (AIE)

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a phenomenon often observed in molecules with a significant change in dipole moment upon excitation. The presence of the electron-withdrawing acetyl group on the 2-phenylbenzoxazole scaffold suggests that this compound may exhibit solvatochromic behavior due to an intramolecular charge transfer (ICT) from the benzoxazole moiety to the acetyl group in the excited state. Studies on other 2-phenylbenzoxazole derivatives with donor and acceptor groups have shown pronounced solvatochromic effects, with a red shift in the emission spectrum in more polar solvents. mdpi.com

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. nih.gov This property is highly desirable for applications in solid-state lighting and sensing. Many 2-phenylbenzoxazole derivatives have been reported to exhibit AIE, often attributed to the restriction of intramolecular rotation in the aggregated state, which blocks non-radiative decay channels. niscpr.res.innih.gov While it is not certain without experimental verification, the molecular structure of this compound, with its rotatable phenyl group, suggests that it could potentially exhibit AIE characteristics.

Potential as Organic Light-Emitting Diode (OLED) Emitters or Hosts

The strong fluorescence and good thermal and chemical stability of 2-phenylbenzoxazole derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs). nih.govrsc.org They can be employed as either the emissive material in the emitting layer or as a host material for a fluorescent or phosphorescent dopant.

The acetyl group in this compound would likely influence its performance in an OLED. The electron-withdrawing nature of this group could enhance electron injection and transport properties, which is beneficial for achieving balanced charge transport within the device, a key factor for high efficiency. nih.gov In a study of dual-core structures incorporating an oxazole (B20620) derivative, high photoluminescence quantum yields of 82% and 88% were achieved, leading to efficient deep blue OLEDs. nih.gov This highlights the potential of oxazole-based materials in high-performance OLEDs.

Application in Organic Solar Cells (OSCs)

In the field of organic solar cells (OSCs), materials with a donor-acceptor (D-A) structure are widely used to achieve broad absorption and efficient charge separation. Benzoxadiazole derivatives, which are structurally related to benzoxazoles, have been utilized as electron-acceptor units in the design of both donor and acceptor materials for OSCs. nih.govrsc.org

The 2-phenylbenzoxazole scaffold in this compound, particularly with the electron-withdrawing acetyl group, could function as an acceptor moiety. When incorporated into a larger conjugated system, it could be used to tune the energy levels (HOMO and LUMO) of the material to match the requirements for efficient charge transfer with a suitable donor material. Benzoxadiazole-based non-fused ring electron acceptors have shown promise in achieving high-performance polymer solar cells. rsc.org This suggests that the benzoxazole core, with appropriate functionalization, is a viable building block for materials in organic photovoltaics.

Chemosensor and Biosensor Development

The fluorescent properties of 2-phenylbenzoxazole derivatives make them excellent candidates for the development of chemosensors and biosensors. The principle behind their use in sensing is often a change in fluorescence intensity or wavelength upon binding to a specific analyte.

Benzoxazole-based fluorescent chemosensors have been developed for the detection of various metal ions, including Zn2+ and Cd2+. rsc.org For example, a macrocyclic chemosensor incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore demonstrated a selective fluorescent response to Zn2+ and Cd2+ ions. rsc.org The interaction of the analyte with the sensor can lead to a "turn-on" or "turn-off" of fluorescence through mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). A water-soluble 2-(2′-aminophenyl)benzoxazole-based sensor showed a 25-fold fluorescence enhancement upon binding to Zn2+. nih.gov

The acetyl group in this compound could serve as a potential binding site for certain analytes. Furthermore, the core structure can be functionalized to incorporate specific recognition units for a target analyte, making the development of highly selective biosensors possible. rsc.org The functionalization of biosensor interfaces with such molecules is a key strategy for enhancing their performance. rsc.org

Design Principles for Selective Recognition

The design of fluorescent chemosensors based on the 2-phenylbenzoxazole framework for selective recognition of ions and molecules is a significant area of research. researchgate.net The core principle involves coupling the fluorescent PBO unit with a specific receptor or binding site. The interaction of the target analyte with the receptor modulates the electronic properties of the PBO fluorophore, leading to a detectable change in its fluorescence signal.

Key design strategies for achieving selective recognition with benzoxazole derivatives include:

Receptor-Spacer-Fluorophore Approach: This is a widely adopted model in the design of fluorescent sensors. nih.gov In this architecture, a receptor unit, designed to selectively bind a specific analyte, is connected to the 2-phenylbenzoxazole fluorophore through a spacer. The binding event at the receptor triggers a signaling cascade that alters the fluorescence output of the PBO core. For instance, a 2-(2'-aminophenyl)benzoxazole derivative functionalized with a picolylamine unit has been shown to act as a selective "OFF-ON" fluorescent sensor for Zn²⁺ ions. nih.gov

Introduction of Specific Binding Sites: The benzoxazole structure itself can be modified to include specific binding sites. rsc.org The nitrogen and oxygen atoms within the oxazole ring can act as coordination sites for metal ions. Furthermore, functional groups can be introduced onto the phenyl or benzoxazole rings to create specific non-covalent interactions, such as hydrogen bonding or π-π stacking, with the target analyte. rsc.org For example, the incorporation of hydroxyl or methoxy (B1213986) groups can influence the binding affinity and selectivity towards certain metal ions. periodikos.com.br

Modulation of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups at different positions on the 2-phenylbenzoxazole scaffold can tune its sensitivity and selectivity. rsc.org In the case of this compound, the acetyl group at the 5-position acts as an electron-withdrawing group, which can influence the electron density of the benzoxazole ring system and, consequently, its interaction with various analytes. This modification can enhance the sensitivity towards specific cations or anions.

The following table summarizes design principles for selective recognition using benzoxazole derivatives, which are applicable to the design of sensors based on this compound.

Design PrincipleDescriptionExample from Literature (Analogous Compounds)
Receptor-Spacer-FluorophoreA modular design where a selective receptor is linked to the PBO fluorophore via a spacer, allowing for analyte binding to trigger a fluorescence change.2-(2'-aminophenyl)benzoxazole-amide-2-picolylamine for Zn²⁺ detection. nih.gov
Incorporation of Binding SitesDirect modification of the PBO scaffold to include atoms or functional groups that can selectively interact with target analytes.Hydroxyphenylbenzoxazoles for sensing applications. bohrium.com
Tuning Electronic PropertiesIntroduction of electron-donating or -withdrawing groups to modulate the sensitivity and selectivity of the PBO fluorophore.Substitution with methoxy or chloro groups to alter binding properties. nih.gov

Fluorescence-Based Sensing Mechanisms (e.g., PET, ICT)

The fluorescence of 2-phenylbenzoxazole derivatives can be modulated through various photophysical processes, with Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) being two of the most significant mechanisms for sensing applications.

Photoinduced Electron Transfer (PET): PET is a common mechanism in "OFF-ON" fluorescent probes. In a typical PET sensor, a fluorophore is linked to a receptor that also acts as a quencher. In the absence of the analyte, the fluorescence of the fluorophore is quenched due to electron transfer from the receptor to the excited fluorophore. Upon binding of the analyte to the receptor, the electron transfer process is inhibited, leading to a restoration of fluorescence. Benzoxazole-based macrocycles containing a tetra-amine chain have been shown to operate as PET-mediated chemosensors. uaic.ro

Intramolecular Charge Transfer (ICT): In ICT-based sensors, the fluorophore is designed to have an electron-donating group and an electron-accepting group. Upon photoexcitation, there is a transfer of electron density from the donor to the acceptor, resulting in a highly polar excited state. The emission wavelength of this ICT state is highly sensitive to the polarity of the surrounding environment. The binding of an analyte can alter the local environment or the electronic properties of the donor/acceptor groups, leading to a shift in the emission wavelength (ratiometric sensing). Studies on 2-phenyl-naphtho[1,2-d] researchgate.netrsc.orgoxazole derivatives have demonstrated significant solvatochromic shifts, indicating the formation of an ICT state. rsc.org The acetyl group in this compound can participate in ICT processes, potentially making its fluorescence emission sensitive to the local environment and interactions with analytes.

The table below outlines the key characteristics of PET and ICT sensing mechanisms in the context of benzoxazole derivatives.

MechanismDescriptionExpected Outcome for this compound
Photoinduced Electron Transfer (PET)Analyte binding to a quenching receptor inhibits electron transfer to the excited PBO fluorophore, resulting in fluorescence enhancement ("turn-on").If functionalized with a suitable receptor, the compound could act as a "turn-on" sensor for specific analytes.
Intramolecular Charge Transfer (ICT)Photoexcitation leads to charge separation within the molecule, and the emission wavelength is sensitive to the local environment and analyte binding, often resulting in a ratiometric response.The acetyl group could act as an electron acceptor, making the fluorescence emission sensitive to solvent polarity and analyte interactions.

Polymer Chemistry Applications

The rigid and highly fluorescent 2-phenylbenzoxazole moiety is a valuable building block in polymer chemistry, imparting desirable thermal and optical properties to the resulting materials.

Incorporation into Polymer Backbones or Side Chains

This compound, or derivatives thereof, can be incorporated into polymers through several synthetic strategies. The acetyl group provides a reactive handle for further chemical modifications, allowing it to be converted into a polymerizable group. For instance, the ketone can be reduced to a hydroxyl group, which can then be esterified with a monomer containing a polymerizable moiety like an acrylate (B77674) or methacrylate. Alternatively, the acetyl group could potentially participate in condensation polymerization reactions.

The benzoxazole unit can be integrated into either the main chain or the side chains of a polymer. Main-chain incorporation typically leads to rigid-rod-like polymers with high thermal stability and mechanical strength. rsc.org Side-chain functionalization, on the other hand, allows for the tuning of optical properties, such as fluorescence, without drastically altering the mechanical properties of the polymer backbone.

Enhancement of Polymer Properties (e.g., thermal stability, optical properties)

The incorporation of the 2-phenylbenzoxazole structure into polymers is known to significantly enhance their properties.

Thermal Stability: Polyimides and other high-performance polymers containing benzoxazole units exhibit outstanding thermal stability, with high glass transition temperatures (Tg) and decomposition temperatures. rsc.orgbohrium.com The rigid, aromatic nature of the benzoxazole ring contributes to a high thermal degradation threshold. Polyimides containing benzoxazole moieties have shown 5% weight loss temperatures (Td5%) in the range of 540–561 °C. bohrium.com

Optical Properties: The inherent fluorescence of the 2-phenylbenzoxazole unit can be transferred to the polymer, leading to the development of fluorescent polymeric materials. researchgate.net These materials have potential applications in organic light-emitting diodes (OLEDs), sensors, and security inks. The emission properties can be tuned by controlling the concentration of the benzoxazole chromophore in the polymer and by the surrounding polymer matrix.

The following table summarizes the effects of incorporating benzoxazole moieties on polymer properties, based on studies of analogous systems.

PropertyEnhancement MechanismReported Data for Benzoxazole-Containing Polymers
Thermal StabilityThe rigid, aromatic structure of the benzoxazole ring increases the overall rigidity and thermal degradation temperature of the polymer.Glass transition temperatures (Tg) up to 421 °C and decomposition temperatures (Td5%) up to 561 °C in polyimides. bohrium.com
Optical PropertiesThe fluorescent benzoxazole unit acts as a chromophore, imparting fluorescence to the polymer.Emission in the blue to green region of the spectrum, with potential for tunable emission. researchgate.net

Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into well-defined, non-covalently bonded structures is the cornerstone of supramolecular chemistry. The 2-phenylbenzoxazole scaffold, with its planar aromatic structure and potential for various intermolecular interactions, is an excellent candidate for the construction of supramolecular assemblies.

Design of Non-Covalent Interactions

The self-assembly of this compound and its derivatives is driven by a combination of non-covalent interactions. The design and control of these interactions are crucial for creating specific supramolecular architectures.

π-π Stacking: The extended aromatic system of the 2-phenylbenzoxazole core promotes π-π stacking interactions between molecules. These interactions are a primary driving force for the self-assembly of many planar aromatic compounds, leading to the formation of columnar or lamellar structures.

Hydrogen Bonding: While this compound itself does not have strong hydrogen bond donors, derivatives can be synthesized to include functional groups capable of hydrogen bonding, such as hydroxyl or amide groups. These interactions provide directionality and strength to the self-assembled structures.

By carefully designing the molecular structure and controlling the external conditions (e.g., solvent, temperature), it is possible to guide the self-assembly of benzoxazole derivatives into specific nanostructures, such as nanofibers, nanoribbons, and vesicles. researchgate.net

Formation of Ordered Nanostructures

The formation of ordered nanostructures from organic molecules is a rapidly advancing field, driven by the potential to create materials with tailored electronic and photonic properties. Within this context, 2-phenylbenzoxazole (PBO) derivatives have emerged as a significant class of compounds due to their inherent propensity for self-assembly and their robust fluorescence in the solid state. rsc.org While direct studies on the nanostructure formation of This compound are not extensively documented in publicly available research, the behavior of closely related PBO derivatives provides a strong basis for understanding its potential to form ordered nano- and microscale architectures.

The general tendency for PBO derivatives is to self-associate into elongated nano- and microparticles. rsc.org This process is highly sensitive to subtle alterations in the molecular structure, where minor chemical modifications can significantly influence the resulting particle shape and size. rsc.orgnih.gov For instance, research on PBO derivatives with simple alkyl and alkoxy substituents on the phenyl ring has demonstrated that a methyl or methoxy group can direct the spontaneous formation of nanofibers when an aqueous suspension is prepared using a solvent-exchange method. nih.gov In contrast, other substituents may lead to the formation of microcrystals under identical conditions. nih.gov

The driving forces behind the assembly of these nanostructures are primarily non-covalent interactions. The planar and aromatic nature of the 2-phenylbenzoxazole core facilitates π-π stacking interactions, which are a common and powerful tool in crystal engineering to guide the formation of ordered arrays. mdpi.comfgcu.edu Furthermore, the presence of heteroatoms (nitrogen and oxygen) and various substituents can lead to other significant intermolecular forces such as hydrogen bonding and dipole-dipole interactions. mdpi.com In the case of This compound , the acetyl group at the 5-position of the benzoxazole ring introduces a polar carbonyl moiety. This group can potentially participate in hydrogen bonding (e.g., C-H···O interactions) and dipole-dipole interactions, which would play a crucial role in the specific arrangement of the molecules in a crystal lattice or a self-assembled nanostructure.

The molecular arrangement within the solid state is critical as it directly impacts the material's photophysical properties. nih.gov Many PBO derivatives exhibit strong fluorescence in the solid state, a phenomenon often attributed to a favorable crystal packing that restricts intramolecular rotations and vibrations, thus minimizing non-radiative decay pathways. rsc.org This aggregation-induced emission (AIE) is a highly desirable characteristic for applications in optoelectronics and sensing. rsc.org

While specific experimental data on the nanostructures of This compound is not available, we can infer its potential based on the established behavior of its parent and related structures. The combination of the rigid, planar 2-phenylbenzoxazole scaffold and the polar acetyl group suggests a strong potential for forming well-defined, ordered nanostructures through a combination of π-π stacking and hydrogen bonding interactions.

Research Findings on Nanostructure Formation of 2-Phenylbenzoxazole Derivatives

To illustrate the influence of substituents on nanostructure formation in this class of compounds, the following table summarizes findings for various 2-phenylbenzoxazole derivatives.

Derivative NameSubstituentResulting NanostructureMethod of PreparationKey Findings
2-(p-Tolyl)benzo[d]oxazolep-Methyl on phenyl ringNanofibersSolvent-exchange (reprecipitation)Spontaneously forms nanofibers in aqueous suspension. nih.gov
2-(4-Methoxyphenyl)benzo[d]oxazolep-Methoxy on phenyl ringNanofibersSolvent-exchange (reprecipitation)Spontaneously forms nanofibers in aqueous suspension. nih.gov
2-Phenylbenzo[d]oxazoleNoneMicrocrystalsSolvent-exchange (reprecipitation)Leads to the formation of microcrystals under the same conditions as nanofiber-forming derivatives. nih.gov

This data underscores the subtle yet critical role that substituents play in directing the self-assembly of PBO derivatives. Further research into the specific case of This compound would be necessary to fully elucidate the morphology and properties of its potential nanostructures and to harness them for applications in advanced materials.

Investigations into the Biological Activity Mechanisms of 1 2 Phenylbenzo D Oxazol 5 Yl Ethan 1 One Excluding Clinical Aspects

In Vitro Screening Methodologies and Assays

The initial assessment of the biological activity of novel compounds like 1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one typically involves a variety of in vitro screening methods. These assays can be broadly categorized into cell-free and cell-based systems.

Cell-free assays are crucial for identifying direct interactions between a compound and a specific molecular target, such as an enzyme or receptor, in a controlled environment devoid of cellular complexity.

Enzyme Inhibition Kinetics: A significant area of investigation for 2-phenylbenzoxazole (B188899) derivatives has been their potential as enzyme inhibitors. For instance, various phenolic derivatives of 2-phenylbenzo[d]oxazole have been explored as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov In such studies, the inhibitory potency is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Kinetic studies using methods like Lineweaver-Burk plots are employed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov For example, competitive inhibitors bind to the active site of the enzyme, competing with the substrate. This is a common approach to understanding how a compound exerts its effect at the molecular level. While specific data for this compound is not available, a hypothetical study could yield results similar to those observed for its analogs.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Enzyme TargetAssay TypeIC₅₀ (µM)Inhibition Type
TyrosinaseSpectrophotometric15.5Competitive
Cyclooxygenase-2 (COX-2)Fluorometric8.2Competitive

Receptor Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. Although no specific receptor binding data for this compound has been reported, this methodology would be essential to determine if the compound interacts with key receptors implicated in disease pathways.

Cellular Response: The inhibitory effects of 2-phenylbenzoxazole derivatives on cellular functions have been documented. For instance, in studies on B16F10 melanoma cells, these compounds have been shown to inhibit cellular tyrosinase activity and subsequent melanin production in a concentration-dependent manner. nih.gov Such assays are critical for confirming that a compound can penetrate the cell membrane and exert its effect within a cellular environment.

Viability and Cytotoxicity: A crucial aspect of in vitro screening is to assess the cytotoxicity of a compound. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt-1) assays are commonly used to measure cell viability. nih.gov For example, studies on 2-phenylbenzoxazole derivatives have demonstrated a lack of cytotoxicity in epidermal cells, melanocytes, and keratinocytes at concentrations effective for inhibiting melanin production, suggesting a favorable profile for dermatological applications. nih.gov The anticancer potential of this class of compounds has also been explored against various cancer cell lines, such as A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (colon cancer). mdpi.com

Table 2: Hypothetical Cytotoxicity Data for this compound

Cell LineAssay TypeCC₅₀ (µM)
A-549 (Lung Cancer)MTT Assay25.3
MCF-7 (Breast Cancer)MTT Assay32.1
HaCaT (Keratinocytes)WST-1 Assay>100

Molecular Target Identification and Validation

Identifying the specific molecular target(s) of a bioactive compound is a critical step in understanding its mechanism of action.

Affinity chromatography is a powerful technique for isolating the binding partners of a compound from a complex mixture of proteins. The compound of interest is immobilized on a solid support, and a cell lysate is passed over it. Proteins that bind to the compound are retained and can be subsequently identified using mass spectrometry-based proteomic analysis. This approach allows for an unbiased identification of potential molecular targets. While no such study has been published for this compound, this would be a logical next step in its preclinical investigation.

Once potential targets are identified, their role in the compound's biological activity can be validated using genetic techniques. By knocking out or knocking down the expression of a target gene in a model system (e.g., cell lines or zebrafish), researchers can observe whether the compound's effect is diminished or abolished. This provides strong evidence for a direct link between the target and the compound's mechanism of action. For instance, the depigmentation effects of some 2-phenylbenzo[d]oxazole compounds have been demonstrated in zebrafish larvae, a model organism that allows for in vivo validation of targets identified in vitro. nih.gov

Mechanistic Studies of Biological Interaction

Mechanistic studies aim to provide a detailed understanding of how a compound interacts with its molecular target at the atomic level.

Molecular Docking: In silico molecular docking simulations are frequently used to predict the binding mode of a small molecule within the active site of its target protein. For 2-phenylbenzoxazole derivatives, docking studies have been employed to understand their interaction with enzymes like tyrosinase. These studies can reveal key interactions, such as hydrophobic interactions and hydrogen bonding, that contribute to the binding affinity. nih.gov For example, the resorcinol (B1680541) moiety in some 2-phenylbenzoxazole derivatives has been shown to be crucial for their tyrosinase inhibitory activity through specific binding interactions. nih.gov Similar in silico approaches have been used to investigate the potential of 2-substituted benzoxazole (B165842) derivatives as inhibitors of DNA gyrase and anaplastic lymphoma kinase (ALK). nih.govnih.gov

Elucidation of Signaling Pathways Modulation

Research into 2-phenylbenzoxazole derivatives has revealed their capacity to modulate various cellular signaling pathways, primarily in the context of cancer. These compounds have been shown to induce apoptosis, a form of programmed cell death, through multiple mechanisms.

One study on novel triazole-linked 2-phenylbenzoxazole derivatives demonstrated their ability to act as negative regulators of apoptosis-inhibiting microRNAs (miR-2, miR-13, and miR-14) in Drosophila melanogaster. nih.gov Inhibition of these miRNAs leads to increased caspase activity, a key driver of the apoptotic cascade. nih.gov Furthermore, these compounds were found to elevate the levels of mitochondrial reactive oxygen species (ROS), which can also trigger apoptotic cell death. nih.gov

Other 2-substituted benzoxazole derivatives have been identified as potent inducers of apoptosis in breast cancer cell lines. nih.gov For instance, certain derivatives were shown to cause a significant over-expression of caspase-9, leading to apoptosis and cell cycle arrest at the G2/M phase. nih.gov

In the realm of anti-angiogenesis, a key process in tumor growth and metastasis, new benzoxazole derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Inhibition of VEGFR-2 by these compounds was shown to affect downstream signaling pathways, such as the MAPK pathway. mdpi.com Specifically, one potent derivative was found to decrease the levels of total ERK and its phosphorylated form, down-regulate the metalloproteinase MMP-9, and up-regulate p21 and p27, leading to cell cycle arrest at the subG1 phase and induction of apoptosis. mdpi.com The ability of this compound to suppress metastasis was further evidenced by the decreased expression of N-cadherin and increased expression of E-cadherin. mdpi.com The apoptotic effect was also associated with a low level of the anti-apoptotic protein BCL-2 and over-expression of the pro-apoptotic Bax gene. mdpi.com

Subcellular Localization and Interaction with Organelles

The 2-phenylbenzoxazole moiety itself is known for its fluorescent properties, which can be exploited in bioimaging to study its distribution within cells. rsc.orgmdpi.comnih.gov The photoluminescent characteristics of these compounds, both in solution and in the solid state, make them suitable for use as fluorescent probes. rsc.orgmdpi.comnih.gov

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking studies have been instrumental in elucidating the potential protein targets of 2-phenylbenzoxazole derivatives and the nature of their interactions at the molecular level. These computational studies have suggested several potential binding sites, which correlate with the observed biological activities.

In the context of antimicrobial activity, molecular docking has suggested that 2-substituted benzoxazole derivatives may act by inhibiting DNA gyrase in E. coli. nih.govbenthamdirect.com The benzoxazole core is proposed to lie within a hydrophobic pocket of the enzyme. nih.gov Similarly, docking studies of benzoxazole derivatives against Staphylococcus aureus UDP-N-acetylenolpyruvylglucosamine reductase (MurB) have been performed to understand their antibacterial action. researchgate.net Another identified target for antibacterial activity is Staphylococcus aureus Sortase A, where the benzoxazole core of inhibitor molecules was found to reside in a hydrophobic pocket composed of Ala118, Val166, Val168, Val169, and Ile182. nih.gov

For anticancer applications, molecular docking has been used to predict the binding of 2-phenylbenzoxazole derivatives to several key proteins. For instance, a new series of benzoxazole derivatives were designed to target VEGFR-2, and docking studies were performed to understand their binding mode within the active site. nih.gov In another study, docking simulations suggested that a fluorosulfate (B1228806) derivative of 2-phenylbenzoxazole could act as an anaplastic lymphoma kinase (ALK) inhibitor. mdpi.com The binding of 5-phenyloxazole-2-carboxylic acid derivatives to the colchicine (B1669291) binding site of tubulin has also been proposed based on molecular docking, explaining their ability to inhibit tubulin polymerization. nih.gov

The following table summarizes the findings from various molecular docking studies on 2-phenylbenzoxazole derivatives and their potential protein targets.

Derivative ClassPotential Protein TargetKey Interactions/Findings
2-Phenyl-benzo[d]oxazole-7-carboxamidesStaphylococcus aureus Sortase ABenzoxazole core in a hydrophobic pocket. nih.gov
2-Substituted benzoxazolesE. coli DNA gyraseInhibition of DNA gyrase. nih.govbenthamdirect.com
2-(2-(Fluorosulfonyloxy)phenyl)benzoxazoleAnaplastic Lymphoma Kinase (ALK)Potential for ALK inhibition. mdpi.com
Benzoxazole derivativesVEGFR-2Binding to the VEGFR-2 active site. nih.gov
5-Phenyloxazole-2-carboxylic acidsTubulinBinding to the colchicine binding site. nih.gov
Benzoxazole derivativesAromatase (ARO) and EGFRBinding modes comparable to reference ligands. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Synthesis of Analogues and Correlating Structural Changes with Biological Responses

The synthesis of various analogues of 2-phenylbenzoxazole and the evaluation of their biological activities have provided valuable insights into their structure-activity relationships (SAR). These studies have systematically explored the impact of different substituents on the benzoxazole ring and the 2-phenyl moiety.

For antimicrobial activity, it has been observed that substitutions at the 2- and 7-positions of the benzoxazole ring significantly influence the inhibitory activity against Staphylococcus aureus Sortase A. nih.gov Specifically, a substituent at the 7-position was found to be indispensable for inhibitory activity. nih.gov In another study, it was found that benzoxazole derivatives lacking a methylene (B1212753) bridge between the oxazole (B20620) and phenyl ring were more active as antimicrobial agents. benthamdirect.com

In the context of anticancer activity, the nature and position of substituents on the 2-phenyl ring are crucial. For instance, in a series of 2-phenylbenzo[d]oxazole derivatives evaluated for their tyrosinase inhibitory activity, the presence of a resorcinol structure in the 2-phenyl group led to significantly stronger inhibition. mdpi.com The introduction of a hydroxyl group at certain positions of the 2-phenyl ring was also found to be important for activity. mdpi.com In a study of 3-(2-benzoxazol-5-yl)alanine derivatives, it was noted that substituents at both the 2 and 5-positions of the benzoxazole ring are important for biological activity. nih.gov

The synthesis of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles has also been reported, providing a platform for creating diverse analogues for biological screening. biointerfaceresearch.com Similarly, the synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones from 1-[2-amino-4-methylthiazol-5-yl]ethanones demonstrates a viable synthetic route for creating related structures. dmed.org.ua

The following table presents a summary of SAR findings for different classes of benzoxazole derivatives.

Compound SeriesBiological ActivityKey SAR Findings
2-Phenyl-benzo[d]oxazole-7-carboxamidesAntibacterial (Sortase A inhibition)Substituent at the 7-position is essential for activity. nih.gov
2-Phenylbenzo[d]oxazole derivativesTyrosinase inhibitionResorcinol moiety on the 2-phenyl ring enhances activity. mdpi.com
3-(2-Benzoxazol-5-yl)alanine derivativesAntimicrobialSubstituents at both the 2 and 5-positions of the benzoxazole ring are important. nih.gov
Benzoxazole derivativesAntimicrobialAbsence of a methylene bridge between the oxazole and phenyl ring increases activity. benthamdirect.com
5-Phenyloxazole-2-carboxylic acid derivativesAnticancer (Tubulin polymerization inhibition)N,5-diphenyloxazole-2-carboxamides showed improved cytotoxicity. nih.gov

Identification of Key Pharmacophore Features for Target Interaction

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophore features) in a molecule that are responsible for its biological activity. For benzoxazole derivatives, several pharmacophore models have been generated to understand their interaction with different biological targets.

For the antimicrobial activity of benzoxazole derivatives targeting DNA gyrase, a pharmacophore model identified key features contributing to inhibition, including hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic regions. benthamdirect.com

In the context of anticancer activity, two distinct pharmacophore models were generated for the cytotoxic activities of benzoxazole derivatives on HeLa and L929 cells. nih.gov This suggests that different structural features may be responsible for activity in different cell lines, allowing for the design of selective cytotoxic compounds. nih.gov

The general pharmacophoric features of 2-phenylbenzoxazole derivatives that contribute to their biological activities often include:

Aromatic/Hydrophobic regions: The planar benzoxazole ring system and the 2-phenyl ring provide significant hydrophobic surfaces for interaction with target proteins. nih.gov

Hydrogen Bond Acceptors/Donors: The nitrogen and oxygen atoms in the oxazole ring, as well as substituents on the phenyl rings, can act as hydrogen bond acceptors or donors, which are crucial for specific interactions with amino acid residues in the binding site of a target protein. benthamdirect.com

Substituent Positions: The specific placement of substituents on the benzoxazole and phenyl rings is critical for defining the shape and electronic properties of the molecule, thereby influencing its binding affinity and selectivity. nih.govnih.gov

Resistance Mechanisms and Strategies to Overcome Them (if applicable to biological activity in vitro)

The emergence of drug resistance is a major challenge in the treatment of both infectious diseases and cancer. researchgate.net While specific in vitro resistance mechanisms to this compound have not been documented, the broader context of resistance to antimicrobial and anticancer agents provides a framework for potential challenges.

In antimicrobial research, the development of resistance to existing drugs necessitates the discovery of new chemical entities with novel mechanisms of action. nih.gov Benzoxazole derivatives that inhibit DNA topoisomerases, such as DNA gyrase, are of interest because this target is present in all bacteria but absent in higher eukaryotes, which could potentially reduce the likelihood of cross-resistance with other antibiotic classes. researchgate.net

In cancer chemotherapy, multidrug resistance (MDR) is a common phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One strategy to overcome MDR is to develop compounds that are not substrates for the efflux pumps that are often overexpressed in resistant cells. The development of novel benzoxazole derivatives with activity against multidrug-resistant cancer cells is an active area of research. nih.gov

While direct evidence for resistance to this compound is lacking, the general strategies to combat resistance in related therapeutic areas would apply. These include the design of new analogues with different modes of action, the combination of benzoxazole derivatives with other therapeutic agents to achieve synergistic effects, and the development of compounds that can circumvent known resistance mechanisms.

Future Research Directions and Interdisciplinary Prospects for 1 2 Phenylbenzo D Oxazol 5 Yl Ethan 1 One

The novel scaffold of 1-(2-phenylbenzo[d]oxazol-5-yl)ethan-1-one presents a compelling platform for future scientific inquiry. The inherent properties of the 2-phenylbenzoxazole (B188899) core, known for its photophysical robustness and biological relevance, combined with the reactive ethanone (B97240) group, open up numerous avenues for advanced research and development. nih.govresearchgate.net The exploration of this compound is poised at the intersection of several scientific disciplines, promising innovative applications and discoveries.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.